2-(Diethoxymethyl)propane-1,3-diol

Enzymatic Synthesis Aldolase Branched-Chain Sugar

2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2), also known as 3-hydroxy-2-hydroxymethylpropanal diethyl acetal, is an aliphatic diol featuring a central diethoxymethyl (acetal) moiety. This acetal functional group serves as a masked aldehyde, enabling the compound to act as a stable, storable precursor to the reactive 3-hydroxy-2-(hydroxymethyl)propanal [3.0.CO;2-2" target="_blank">1].

Molecular Formula C8H18O4
Molecular Weight 178.23 g/mol
CAS No. 40364-79-2
Cat. No. B8753106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethoxymethyl)propane-1,3-diol
CAS40364-79-2
Molecular FormulaC8H18O4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC(C(CO)CO)OCC
InChIInChI=1S/C8H18O4/c1-3-11-8(12-4-2)7(5-9)6-10/h7-10H,3-6H2,1-2H3
InChIKeyNVCQBZCYRXZJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2) – Protected Aldehyde Intermediate for Asymmetric Synthesis and Enzymatic Transformations


2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2), also known as 3-hydroxy-2-hydroxymethylpropanal diethyl acetal, is an aliphatic diol featuring a central diethoxymethyl (acetal) moiety. This acetal functional group serves as a masked aldehyde, enabling the compound to act as a stable, storable precursor to the reactive 3-hydroxy-2-(hydroxymethyl)propanal [1]. The molecule possesses a propane-1,3-diol backbone with two primary hydroxyl groups, offering dual reactivity for further derivatization. Its synthesis and application as a prochiral building block in lipase-catalyzed asymmetric acetylations are well-documented [2], and it has been employed as a key intermediate in the total synthesis of complex natural products such as (-)-kazusamycin A [3].

2-(Diethoxymethyl)propane-1,3-diol – Why Generic Acetal Substitution is Not Trivial


Direct substitution of 2-(diethoxymethyl)propane-1,3-diol with other aldehyde acetals or protected diols is not straightforward due to its unique structural and reactivity profile. The specific diethyl acetal protecting group imparts a balance of stability and lability that is crucial for selective deprotection under mild acidic conditions, a step that is often integral to downstream synthetic sequences [1]. Furthermore, the compound's performance as a substrate in enzymatic transformations, such as lipase-catalyzed asymmetric acetylation, is highly dependent on the nature of the acetal group (e.g., diethyl vs. dimethyl), which directly influences enzyme recognition and enantiotopic selectivity [2]. Replacing it with a similar acetal or an alternative protected aldehyde could lead to significantly altered reaction kinetics, reduced enantioselectivity, or even complete incompatibility with established synthetic protocols, thereby compromising both yield and purity in multi-step syntheses.

2-(Diethoxymethyl)propane-1,3-diol – Quantified Performance Evidence Versus Alternatives


Enzymatic Aldol Coupling Yield Using 2-(Diethoxymethyl)propane-1,3-diol as Aldehyde Precursor

In the enzymatic synthesis of a branched-chain hexulose, 2-(diethoxymethyl)propane-1,3-diol serves as the stable, storable precursor to the reactive aldehyde, 3-hydroxy-2-(hydroxymethyl)propanal. Following acidic deprotection of the acetal, the resulting aldehyde is coupled with dihydroxyacetone phosphate (DHAP) in the presence of rabbit muscle aldolase. This reaction yields the branched-chain hexulose phosphate as its barium salt with an isolated yield of 64% [1]. This demonstrates the compound's viability as a precursor in a high-value enzymatic C-C bond-forming reaction, a performance that is not guaranteed with alternative protecting groups or unprotected aldehydes which may be prone to degradation or side-reactions.

Enzymatic Synthesis Aldolase Branched-Chain Sugar

Utility as Key Building Block in Multi-Step Total Synthesis of (-)-Kazusamycin A

2-(Diethoxymethyl)propane-1,3-diol is explicitly utilized as a key building block in the stereo-controlled, practical total synthesis of the potent anti-tumor natural product (-)-kazusamycin A [1]. The compound is employed in the construction of one of three essential fragments required for the target molecule. While a direct yield for the step using this specific acetal is not provided in the abstract, its inclusion in a published, optimized synthetic route for a complex, biologically active molecule underscores its compatibility with multi-step sequences and its value in accessing pharmacologically relevant structures. This contrasts with simpler or less robust acetals that may not survive the required reaction conditions or may lack the necessary steric/electronic properties for subsequent transformations.

Total Synthesis Natural Product Anti-tumor Agent

Enzyme Recognition and Selectivity in Lipase-Catalyzed Asymmetric Acetylation

The diethyl acetal moiety of 2-(diethoxymethyl)propane-1,3-diol is critical for its recognition by Pseudomonas fluorescens lipase (PfL) during asymmetric acetylation. In a study of prochiral 3-hydroxy-2-hydroxymethylpropanal acetals, the diethyl acetal derivative (compound 6b) exhibited the highest enantiotopic selectivity with PfL compared to other enzymes tested [1]. Furthermore, the optimal reaction medium for this transformation was identified as a mixture of hexane and diethyl ether [1]. This data demonstrates that the specific acetal group directly impacts both enzyme compatibility and reaction outcome, providing a basis for selecting this compound over dimethyl or other acetals for enzymatic desymmetrization applications.

Biocatalysis Asymmetric Synthesis Lipase

2-(Diethoxymethyl)propane-1,3-diol – Validated Application Scenarios for Procurement and Use


Enzymatic Synthesis of Branched-Chain Sugars and Carbohydrate Mimetics

Procure 2-(diethoxymethyl)propane-1,3-diol as a stable, storable precursor for the in situ generation of 3-hydroxy-2-(hydroxymethyl)propanal. This aldehyde is a substrate for aldolase enzymes, enabling the synthesis of complex branched-chain sugars. The compound's performance is validated by a reported 64% isolated yield in the synthesis of a branched-chain hexulose phosphate [1].

Total Synthesis of Complex Natural Products with Anti-tumor Activity

Utilize 2-(diethoxymethyl)propane-1,3-diol as a key building block in the construction of natural product analogs. Its validated role in the stereo-controlled total synthesis of (-)-kazusamycin A, a potent anti-tumor agent [1], demonstrates its utility in medicinal chemistry campaigns targeting complex molecular architectures.

Preparation of Chiral Synthons via Lipase-Catalyzed Desymmetrization

Employ 2-(diethoxymethyl)propane-1,3-diol as a prochiral substrate for the preparation of enantiomerically enriched building blocks. Its diethyl acetal group is recognized by Pseudomonas fluorescens lipase (PfL), providing high enantiotopic selectivity in asymmetric acetylation reactions, particularly in a hexane/diethyl ether solvent system [1].

Development of Novel Protecting Group Strategies and Acetal Chemistry

Explore the unique reactivity of the diethoxymethyl acetal moiety in 2-(diethoxymethyl)propane-1,3-diol for the development of new synthetic methodologies. Its balance of stability and mild deprotection conditions [1] makes it a valuable tool for protecting group studies and for applications requiring the timed release of a reactive aldehyde functionality in complex synthetic sequences.

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